molecular formula C10H16 B14341706 3,5,5-Trimethylhepta-1,3,6-triene CAS No. 103393-54-0

3,5,5-Trimethylhepta-1,3,6-triene

Cat. No.: B14341706
CAS No.: 103393-54-0
M. Wt: 136.23 g/mol
InChI Key: OZZAIYQNEKBEOX-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhepta-1,3,6-triene is an organic compound with the molecular formula C10H16. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is also known by other names such as 2,5,5-Trimethyl-1,3,6-heptatriene and 3,3,6-Trimethyl-1,4,6-heptatriene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5-Trimethylhepta-1,3,6-triene typically involves the use of starting materials such as isoprene and acetone. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the triene structure.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,5,5-Trimethylhepta-1,3,6-triene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogens such as chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce saturated hydrocarbons .

Scientific Research Applications

3,5,5-Trimethylhepta-1,3,6-triene has various applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3,5,5-Trimethylhepta-1,3,6-triene exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in specific chemical reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

    1,6-Dimethylhepta-1,3,5-triene: Another triene with a similar structure but different substitution patterns.

    Cyclohepta-1,3,5-triene: A cyclic triene with distinct chemical properties.

Uniqueness: 3,5,5-Trimethylhepta-1,3,6-triene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct reactivity and applications compared to other trienes .

Properties

CAS No.

103393-54-0

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3,5,5-trimethylhepta-1,3,6-triene

InChI

InChI=1S/C10H16/c1-6-9(3)8-10(4,5)7-2/h6-8H,1-2H2,3-5H3

InChI Key

OZZAIYQNEKBEOX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C)(C)C=C)C=C

Origin of Product

United States

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